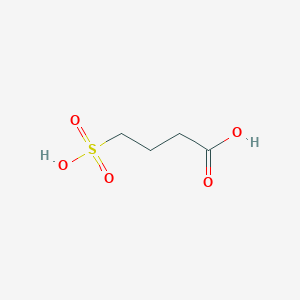
4-Sulfobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfobutanoic acid is an organic compound with the molecular formula C₄H₈O₅S. It is a sulfonic acid derivative of butanoic acid and is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Sulfobutanoic acid can be synthesized through several methods. One common method involves the sulfonation of butanoic acid derivatives. For instance, the reaction of butanoic acid with sulfur trioxide (SO₃) in the presence of a catalyst can yield this compound. Another method involves the oxidation of 4-sulfobutanal using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale sulfonation processes. These processes often involve the use of continuous reactors where butanoic acid or its derivatives are reacted with sulfur trioxide or oleum. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products Formed
Oxidation: Sulfonates.
Reduction: Alcohols.
Substitution: Sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
4-Sulfobutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Sulfobutanoic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions. Additionally, the compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-sulfobutanoic acid: An alanine derivative with similar sulfonic acid functionality.
Lactic acid-based compounds: These compounds share similar acidic properties and are used in various industrial applications.
Uniqueness
4-Sulfobutanoic acid is unique due to its specific structure, which combines the properties of both butanoic acid and sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
62605-67-8 |
|---|---|
Molekularformel |
C4H8O5S |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
4-sulfobutanoic acid |
InChI |
InChI=1S/C4H8O5S/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H,7,8,9) |
InChI-Schlüssel |
ORQDJGSWJKNUKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
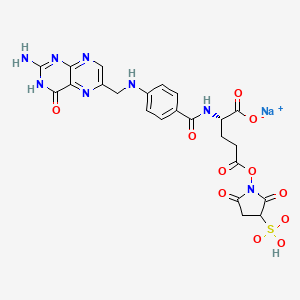
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)

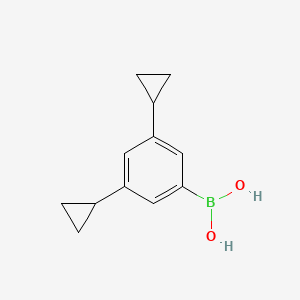
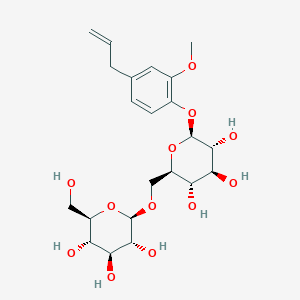

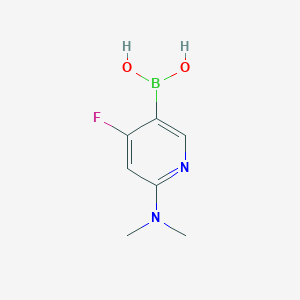
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
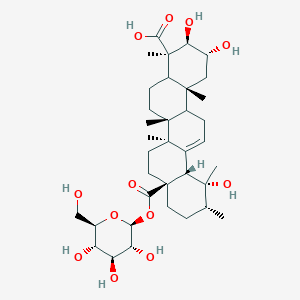
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
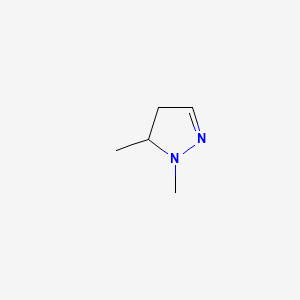
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
